6,7-dimethoxy-4-{[3-(propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione
Description
Properties
IUPAC Name |
6,7-dimethoxy-4-(3-propan-2-yloxypropylamino)-1H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-10(2)22-7-5-6-17-15-11-8-13(20-3)14(21-4)9-12(11)18-16(23)19-15/h8-10H,5-7H2,1-4H3,(H2,17,18,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISFOMJSISKMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC(=S)NC2=CC(=C(C=C21)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-{[3-(propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Propan-2-yloxypropylamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with the propan-2-yloxypropylamine.
Formation of the Thione Group: The thione group at position 2 can be introduced through the reaction of the quinazoline derivative with a sulfurizing agent, such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-4-{[3-(propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yloxypropylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Various nucleophiles (e.g., amines, thiols), solvents like dichloromethane, and mild heating.
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups.
Scientific Research Applications
Structure and Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 336.41 g/mol
- IUPAC Name : 6,7-dimethoxy-4-{[3-(propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione
The compound features a quinazoline core substituted with methoxy groups and a propan-2-yloxy propyl amino side chain, which contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds derived from the quinazoline family exhibit significant anticancer properties. For instance, derivatives of 1,2-dihydroquinazoline have been evaluated for their ability to inhibit cancer cell proliferation. In vitro tests have shown that certain derivatives have IC values in the low micromolar range against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .
Case Study: Antiproliferative Activity
A study synthesized various derivatives based on the quinazoline structure and tested their antiproliferative activity. Among them, some compounds exhibited IC values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells . This suggests that modifications to the quinazoline core can enhance its anticancer efficacy.
Neuroprotective Potential
Quinazolines are also being explored for their neuroprotective properties. Research indicates that certain derivatives may inhibit acetylcholinesterase activity, potentially benefiting conditions like Alzheimer's disease by increasing acetylcholine levels in the brain .
Case Study: Acetylcholinesterase Inhibition
In a related study on quinoxaline derivatives, compounds were found to exhibit strong inhibition of acetylcholinesterase with IC values as low as 2.7 µM . Although this study did not focus on the specific compound , it highlights the potential for similar derivatives to contribute to neuropharmacological applications.
Synthesis and Modification
The synthesis of This compound can be achieved through various chemical reactions including Michael additions and thiation methods . These synthetic pathways allow for structural modifications that can enhance biological activity.
Summary of Findings
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-{[3-(propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
The compound shares structural homology with other quinazoline-based molecules, particularly in substituent variations that impact physicochemical and biological properties. Below is an analysis of key analogs and their comparative features:
Substituent Effects on Physicochemical Properties
- Lipophilicity (logP): The 3-(propan-2-yloxy)propylamino side chain introduces moderate lipophilicity due to the ether and alkyl groups. Compared to analogs like 3-(3-ethoxypropyl)-1-[(4-oxo-1H-quinazolin-2-yl)methyl]-1-(phenylmethyl)thiourea (), which contains a phenylmethyl group, the target compound may exhibit lower logP, favoring improved aqueous solubility.
- Hydrogen Bonding: The thione group at position 2 can act as a hydrogen bond donor/acceptor, distinguishing it from oxo derivatives (e.g., 3-(3-morpholinopropyl)-2-(2-pyridinyl)-2,3-dihydro-4(1H)-quinazolinone), which lack sulfur-based interactions .
Data Table: Comparative Analysis of Quinazoline Derivatives
| Compound Name | Molecular Weight (g/mol) | logP (Estimated) | Key Substituents | Potential Biological Activity |
|---|---|---|---|---|
| 6,7-Dimethoxy-4-{[3-(propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione | ~393.5 | ~2.1 | 6,7-OCH₃; 2-C=S; 4-alkylamino | Kinase inhibition, antimicrobial |
| 3-(3-Ethoxypropyl)-1-[(4-oxo-1H-quinazolin-2-yl)methyl]-1-(phenylmethyl)thiourea | ~438.6 | ~3.5 | Phenylmethyl; ethoxypropyl; thiourea | DNA interaction, cytotoxicity |
| 3-(3-Morpholinopropyl)-2-(2-pyridinyl)-2,3-dihydro-4(1H)-quinazolinone | ~382.4 | ~1.8 | Morpholinopropyl; pyridinyl | Kinase inhibition |
| 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-4-quinazolinone | ~343.8 | ~2.9 | Chlorophenyl; pyrrolidinyl | Anticancer, topoisomerase inhibition |
Notes: logP values estimated using fragment-based methods (e.g., Hansch approach). Biological activities inferred from structural analogs in .
Biological Activity
6,7-Dimethoxy-4-{[3-(propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O₂S
- Molecular Weight : 286.36 g/mol
This compound features a quinazoline core with methoxy and propoxy side chains, which may influence its biological interactions.
Anticancer Properties
Research indicates that quinazoline derivatives, including the target compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific protein kinases that play crucial roles in cancer cell proliferation and survival.
- Case Study : A study published in Cancer Research demonstrated that related quinazoline compounds inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's structural modifications could enhance its potency against specific cancer targets .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Research Findings : In vitro studies showed that derivatives of quinazoline possess activity against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups is believed to enhance lipophilicity, allowing better penetration through bacterial membranes .
Enzyme Inhibition
Another significant aspect of this compound is its role as an enzyme inhibitor.
- Enzyme Targets : Studies have identified that this compound can inhibit enzymes such as cyclooxygenase (COX) and certain kinases involved in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief .
Data Table: Biological Activities
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Protein Kinases : The compound may inhibit specific kinases involved in signaling pathways that regulate cell division and survival.
- Bacterial Membrane Interaction : Its lipophilic nature allows it to disrupt bacterial membranes, leading to cell death.
- Inflammatory Pathways : By inhibiting COX enzymes, it may reduce the production of pro-inflammatory mediators.
Q & A
Basic: What are the optimal synthetic routes for 6,7-dimethoxy-4-{[3-(propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione, and how can reaction conditions be controlled to maximize yield and purity?
Answer:
The synthesis involves multi-step organic reactions, including cyclization and substitution steps. Key considerations include:
- Temperature control : Maintain precise temperatures (e.g., reflux conditions) to avoid side reactions.
- Solvent selection : Polar aprotic solvents like DMSO or DMF enhance reaction efficiency ().
- Catalysts : Transition-metal catalysts (e.g., Pd-based) may improve coupling reactions for amino group introduction ().
- Purification : Column chromatography with silica gel or preparative HPLC ensures high purity (>95%) ().
- Reaction time : Extended durations (e.g., 18–24 hours) are often required for complete conversion ().
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s structure and purity?
Answer:
- 1H/13C NMR : Resolves methoxy, thione, and propylamino groups (δ 3.8–4.2 ppm for methoxy, δ 160–170 ppm for thione carbons) ().
- IR spectroscopy : Confirms thione (C=S stretch at ~1200 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) functionalities ().
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns ().
- HPLC : Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm ().
Advanced: How does the substitution pattern (e.g., methoxy groups, thione moiety) influence the compound’s biological activity compared to structural analogs?
Answer:
Comparative structure-activity relationship (SAR) studies highlight:
| Analog | Key Features | Biological Activity |
|---|---|---|
| 6,7-Dimethoxyquinazoline | Methoxy groups only | High receptor selectivity |
| 4-Aminoquinazoline | Amino group at position 4 | Anticancer activity (IC50 ~5 µM) |
| Target Compound | Methoxy + thione + propylamino | Dual antimicrobial/anticancer potential |
The thione group enhances electrophilicity, improving enzyme inhibition (e.g., kinase targets). Methoxy groups increase lipophilicity, aiding membrane penetration ().
Advanced: What strategies can resolve contradictions in biological activity data across different studies?
Answer:
- Standardize assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and dosages ().
- Control variables : Monitor solvent effects (DMSO vs. saline) and incubation times ().
- Validate mechanisms : Employ knockout models or siRNA to confirm target specificity (e.g., EGFR inhibition).
- Meta-analysis : Cross-reference data from >3 independent studies to identify trends ().
Advanced: How to design experiments to elucidate the compound’s mechanism of action against cancer cell lines?
Answer:
- In vitro assays :
- Dose-response curves : Determine IC50 values across 0.1–100 µM.
- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates.
- Target identification :
- Pull-down assays : Use biotinylated derivatives to isolate binding proteins.
- Kinase profiling : Screen against a panel of 50+ kinases ().
- In vivo models : Xenograft studies in nude mice with tumor volume monitoring ().
Basic: What are the key stability considerations for handling and storing the compound under laboratory conditions?
Answer:
- Storage : Keep at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation.
- Solubility : Use DMSO for stock solutions; avoid aqueous buffers with pH >8 to prevent thione hydrolysis ().
- Light sensitivity : Protect from UV exposure to maintain structural integrity.
Advanced: What computational methods can guide the rational design of derivatives with improved pharmacokinetic properties?
Answer:
- Molecular docking : Predict binding affinity to targets (e.g., EGFR) using AutoDock Vina.
- ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and bioavailability ().
- QSAR models : Correlate substituent electronic effects (Hammett σ) with activity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
